![molecular formula C11H14N2O4 B3022854 methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate CAS No. 890624-48-3](/img/structure/B3022854.png)
methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves Michael-Wittig condensations, as seen in the novel reactions of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate with substituted 2H-pyran-5-carboxylates, leading to highly functionalized cyclohexenonedicarboxylates . Additionally, the reaction of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one with α-amino acids and their esters through Michael addition and subsequent elimination of HCN is another example of synthesis involving pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, as indicated by the formation of multiple diastereomers in the synthesis of cyclohexenonedicarboxylates . The steric effects in the 1,3-dipolar addition reactions, as discussed in the context of 2-diazopropane and methyl but-2-ynoate, also highlight the importance of molecular structure in determining reaction outcomes .
Chemical Reactions Analysis
Chemical reactions involving pyrazole derivatives can lead to a variety of products. For instance, the formation of azomethine ylides from the reaction of pyrazoline derivatives with α-amino acids suggests a rich chemistry that could be relevant to the compound of interest . The cycloaddition reactions and the influence of steric factors further demonstrate the reactivity of such molecules .
Physical and Chemical Properties Analysis
The solubility and thermodynamic properties of pyrazole derivatives are crucial for their practical applications. The solubility of 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one in various organic solvents and the corresponding thermodynamic modeling provide valuable data for understanding the behavior of similar compounds in solution . The thermodynamic calculations related to the preparation of 3,4-dimethyl-1H-yl-pyrazole from 3-methyl-2-butanone offer insights into the physical parameters and thermochemical properties that could be relevant for the compound .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 2,4-dioxo-4-(1,3,5-trimethylpyrazol-4-yl)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-6-10(7(2)13(3)12-6)8(14)5-9(15)11(16)17-4/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKLILLUXKWQFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)CC(=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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